6-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
Description
6-{1-Oxa-4-thia-8-azaspiro[4.5]decane-8-sulfonyl}-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one is a highly complex heterocyclic molecule featuring:
- Spirocyclic core: A 1-oxa-4-thia-8-azaspiro[4.5]decane system, combining oxygen, sulfur, and nitrogen atoms in a fused bicyclic structure.
- Tricyclic framework: A 1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one moiety, contributing to rigidity and stereochemical complexity.
Properties
IUPAC Name |
6-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c21-16-2-1-13-11-15(12-14-3-6-20(16)17(13)14)26(22,23)19-7-4-18(5-8-19)24-9-10-25-18/h11-12H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXVLJDMNQOOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCC5(CC4)OCCS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one involves multiple steps, starting from commercially available reagents. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate, which is then subjected to further reactions to build the spiro structure .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
6-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
6-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-{1-oxa-4-thia-8-azaspiro[4.5]decane-8-sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : The target compound’s tricyclic system and sulfonyl group necessitate advanced multi-step synthesis, unlike simpler spiro derivatives .
- Therapeutic Potential: Structural analogs with fluorophenyl or benzothiazole groups show anticancer or enzyme-inhibitory activity, suggesting the target compound merits evaluation in similar assays .
- Stability : The sulfonyl group may confer resistance to enzymatic degradation compared to carbonyl-containing analogs, as seen in related spirocyclic drugs .
Q & A
Basic: What are the key steps in synthesizing this compound, and what techniques are critical for its successful preparation?
The synthesis involves multi-step reactions starting with spirocyclic precursors. Key steps include:
- Cyclization : Using agents like POCl₃ to form the azaspiro core via ring closure.
- Sulfonylation : Introducing the sulfonyl group via reaction with sulfonyl chlorides under anhydrous conditions.
- Purification : Column chromatography and recrystallization (e.g., in THF) ensure high purity.
Critical techniques include monitoring reaction progress via TLC, maintaining anhydrous conditions to prevent intermediate hydrolysis, and structural confirmation through NMR (¹H/¹³C) and X-ray crystallography .
Basic: How can researchers elucidate the molecular structure of this compound?
Effective analytical methods include:
- NMR Spectroscopy : Assigns proton (¹H) and carbon (¹³C) environments, distinguishing heteroatoms in the spiro core.
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves bond angles and spatial arrangement of the tricyclic system.
Comparative analysis with structurally similar spiro compounds (e.g., 1-oxa-4-thia-8-azaspiro derivatives) aids in signal assignment .
Basic: What structural features distinguish this compound from other spirocyclic sulfonamides?
Unique features include:
- A 1-oxa-4-thia-8-azaspiro[4.5]decane core fused to a tricyclic system, creating steric constraints.
- The sulfonyl group at position 8, which introduces strong electron-withdrawing effects.
- Heteroatom positioning (O, S, N) that enhances electrophilicity, influencing reactivity in nucleophilic substitution or cross-coupling reactions .
Advanced: How can the sulfonylation step be optimized to improve yield?
Methodological optimizations include:
- Stoichiometry : Using 1.2 equivalents of sulfonyl chloride to drive the reaction to completion.
- Temperature Control : Maintaining 0–5°C to minimize side reactions.
- Solvent Selection : Non-polar solvents (e.g., dichloromethane) reduce byproduct formation.
- Purification : Post-reaction quenching with ice-water and extraction with ethyl acetate improves purity. Trials with molecular sieves under anhydrous conditions increased yields by 15–20% .
Advanced: How should structure-activity relationship (SAR) studies be designed for this compound?
SAR strategies include:
- Core Modifications : Replacing oxygen with sulfur in the spiro ring to alter electron density.
- Functional Group Variation : Introducing electron-withdrawing groups (e.g., -CF₃) on the sulfonyl moiety.
- In Vitro Assays : Testing inhibitory activity against enzymes (e.g., kinases) using fluorogenic substrates.
- Computational Docking : Predicting binding modes with AutoDock or Schrödinger Suite. For example, -CF₃ substitutions enhanced target affinity in related compounds .
Advanced: How can contradictory stability data from analytical methods be resolved?
Discrepancies (e.g., conflicting decomposition temperatures) require:
- Cross-Validation : Combining DSC (thermal stability), HPLC (degradation products), and accelerated stability studies.
- Environmental Controls : Repeating experiments under inert atmospheres to isolate oxidation effects.
- Comparative Analysis : Referencing stability profiles of analogs (e.g., 1-oxa-8-azaspiro derivatives) to identify degradation trends .
Advanced: What experimental considerations are critical for pH-dependent stability studies?
Key considerations include:
- Buffered Solutions : Testing stability across pH 1–13 at 37°C.
- Sampling Intervals : Analyzing degradation at 0, 24, and 48 hours via HPLC.
- Light Protection : Shielding light-sensitive groups (e.g., sulfonyl) during acidic pH trials.
- Control Experiments : Comparing hydrolytic vs. oxidative pathways using nitrogen atmospheres. Neutral pH generally maximizes stability in spiro systems .
Advanced: How can biological targets of this compound be identified and validated?
Strategies include:
- Affinity Chromatography : Immobilizing the compound on resin to capture binding proteins, followed by MS/MS identification.
- Kinase Profiling : Screening against kinase panels (e.g., Eurofins) to detect inhibitory activity.
- Surface Plasmon Resonance (SPR) : Quantifying binding kinetics (e.g., KD) for candidate targets.
- Mutagenesis : Validating interactions by mutating active-site residues in identified enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
